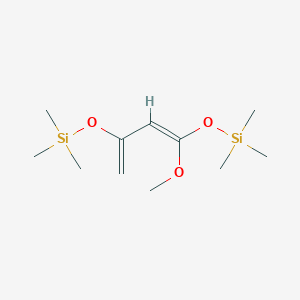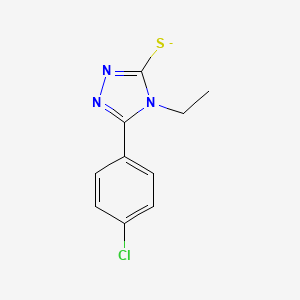![molecular formula C21H16O3 B12329234 5-Benzofuranol, 2-[2-(phenylmethoxy)phenyl]-](/img/structure/B12329234.png)
5-Benzofuranol, 2-[2-(phenylmethoxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzofuranol, 2-[2-(phenylmethoxy)phenyl]- is a chemical compound with the molecular formula C21H16O3 and a molecular weight of 316.3499 . This compound is part of the benzofuran family, which is known for its wide range of biological and pharmacological applications . Benzofuran derivatives are found in both natural products and synthetic compounds, making them a significant focus in drug discovery and development .
Preparation Methods
The synthesis of 5-Benzofuranol, 2-[2-(phenylmethoxy)phenyl]- can be achieved through various synthetic routes. One common method involves the condensation of 2-hydroxybenzaldehyde with phenylmethoxybenzene under basic conditions, followed by cyclization to form the benzofuran ring . Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
5-Benzofuranol, 2-[2-(phenylmethoxy)phenyl]- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups back to hydroxyl groups.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace hydrogen atoms on the benzofuran ring.
Scientific Research Applications
5-Benzofuranol, 2-[2-(phenylmethoxy)phenyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and fluorescent agents.
Mechanism of Action
The mechanism of action of 5-Benzofuranol, 2-[2-(phenylmethoxy)phenyl]- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes and proteins involved in the replication and survival of pathogens, making it effective in antimicrobial and antiviral applications . Additionally, its ability to interact with cellular receptors and signaling pathways contributes to its potential therapeutic effects in treating diseases .
Comparison with Similar Compounds
5-Benzofuranol, 2-[2-(phenylmethoxy)phenyl]- can be compared to other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another compound used in photochemotherapy for skin conditions.
Angelicin: Known for its anti-inflammatory and anticancer properties.
These compounds share similar structural features but differ in their specific biological activities and therapeutic applications, highlighting the unique properties of 5-Benzofuranol, 2-[2-(phenylmethoxy)phenyl]-.
Properties
Molecular Formula |
C21H16O3 |
|---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
2-(2-phenylmethoxyphenyl)-1-benzofuran-5-ol |
InChI |
InChI=1S/C21H16O3/c22-17-10-11-19-16(12-17)13-21(24-19)18-8-4-5-9-20(18)23-14-15-6-2-1-3-7-15/h1-13,22H,14H2 |
InChI Key |
LAXCJBJHDHVKLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC4=C(O3)C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


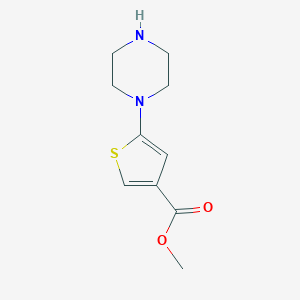
![2-{(1R)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B12329162.png)
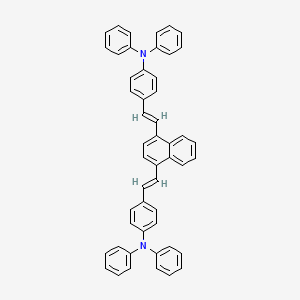
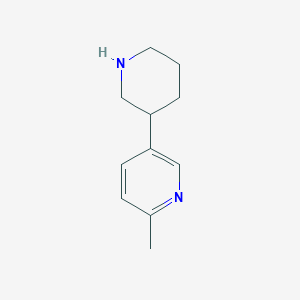
![tert-butyl N-[(2R,3R)-1-chloro-2-hydroxy-5,5-dimethylhexan-3-yl]carbamate](/img/structure/B12329200.png)
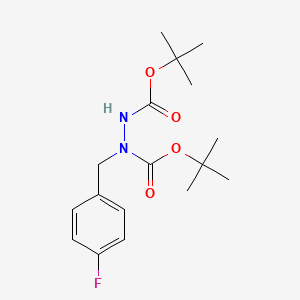
![(2R,3S,4E,5S)-3-(3,5-dichlorophenoxy)-2-[(3,5-dichlorophenoxy)methyl]-4-(fluoromethylidene)-5-methoxyoxolane](/img/structure/B12329204.png)
![[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methanol](/img/structure/B12329205.png)
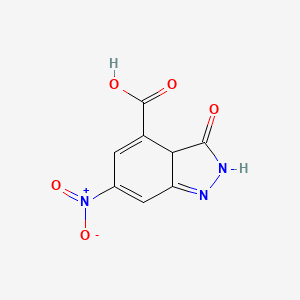
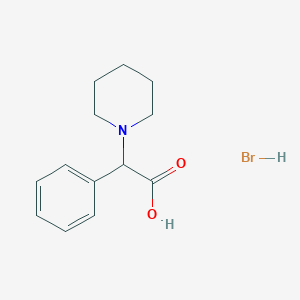
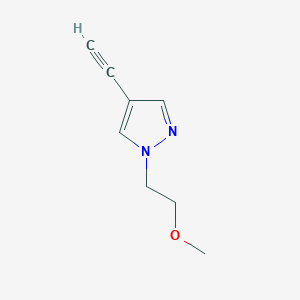
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12329215.png)
